Cas no 1600436-12-1 (N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine)

N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine is a heterocyclic compound featuring both imidazole and pyridine moieties, offering versatile reactivity and coordination properties. Its structure enables potential applications in medicinal chemistry, particularly as a ligand or intermediate in the synthesis of biologically active molecules. The presence of the imidazole ring enhances metal-binding capabilities, while the pyridine group contributes to stability and solubility in various solvents. This compound may serve as a valuable building block for the development of pharmaceuticals, catalysts, or coordination complexes. Its well-defined molecular architecture allows for precise modifications, making it useful in targeted synthetic pathways. Further research may explore its utility in drug discovery or material science applications.
N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine structure
1600436-12-1 structure
Product Name:N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine
CAS No:1600436-12-1
MF:C10H12N4
MW:188.22908115387
MDL:MFCD28246414
CID:5219932
PubChem ID:91662923
Update Time:2025-11-02

N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, N-(1H-imidazol-2-ylmethyl)-5-methyl-
    • N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine
    • MDL: MFCD28246414
    • Inchi: 1S/C10H12N4/c1-8-4-9(6-11-5-8)14-7-10-12-2-3-13-10/h2-6,14H,7H2,1H3,(H,12,13)
    • InChI Key: POFXHXYLKWUVFI-UHFFFAOYSA-N
    • SMILES: C1=NC=C(C)C=C1NCC1NC=CN=1

N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine Pricemore >>

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Additional information on N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine

Comprehensive Guide to N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine (CAS No. 1600436-12-1): Properties, Applications, and Market Insights

The compound N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine (CAS No. 1600436-12-1) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This unique structure combines an imidazole ring with a methylpyridine moiety, creating a versatile scaffold with potential applications in drug discovery and material science. Researchers are particularly interested in its hydrogen bonding capabilities and metal coordination properties, which make it valuable for designing novel therapeutic agents and functional materials.

In recent years, the scientific community has shown growing interest in imidazole-pyridine hybrid compounds like N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine, especially in the context of developing new kinase inhibitors and antimicrobial agents. The COVID-19 pandemic has accelerated research into small molecule therapeutics, with many laboratories screening similar compounds for potential antiviral activity. While not currently approved for medical use, this compound's structural features make it an interesting candidate for further investigation in various therapeutic areas.

The physicochemical properties of CAS 1600436-12-1 contribute to its research utility. The molecule typically appears as a white to off-white crystalline powder with moderate solubility in polar organic solvents. Its molecular weight of 188.23 g/mol and balanced lipophilicity profile make it suitable for medicinal chemistry applications. The presence of both basic (imidazole nitrogen) and weakly basic (pyridine nitrogen) centers allows for interesting pH-dependent behavior, which is valuable in drug formulation studies.

From a synthetic chemistry perspective, N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine serves as an important building block for more complex molecular architectures. Organic chemists frequently utilize such heterocyclic amines in multicomponent reactions and transition metal-catalyzed couplings. The growing field of click chemistry has also created demand for structurally diverse amines that can participate in efficient conjugation reactions, making this compound potentially valuable for bioconjugation applications.

The commercial availability of CAS 1600436-12-1 has increased in response to rising research demand. Several specialty chemical suppliers now offer this compound in various quantities, typically with purity levels ranging from 95% to 98%. Pricing varies depending on scale and purity, with research-scale quantities (100mg-1g) generally available for screening purposes. The compound is usually supplied under ambient conditions with standard laboratory storage recommendations.

Analytical characterization of N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine typically involves HPLC, NMR spectroscopy (both 1H and 13C), and mass spectrometry. These techniques confirm the compound's identity and purity, which are crucial for research applications. The 1H NMR spectrum shows characteristic peaks for the imidazole protons (around 7.0-7.5 ppm) and pyridine protons (7.5-8.5 ppm), while the methyl groups appear as distinct singlets in the 2.0-2.5 ppm range.

In material science applications, derivatives of 1600436-12-1 have shown promise as ligands for metal-organic frameworks (MOFs) and coordination polymers. The compound's ability to chelate metal ions through its nitrogen donor atoms makes it interesting for designing new functional materials with potential applications in gas storage, catalysis, and sensing. Researchers are particularly interested in its potential use in developing luminescent materials and molecular switches.

The safety profile of N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine follows standard laboratory precautions for handling organic compounds. While comprehensive toxicological data may be limited for this specific molecule, general precautions include using personal protective equipment (gloves, lab coat, eye protection) and working in a well-ventilated area. Proper chemical storage practices recommend keeping the compound in a cool, dry place away from strong oxidizers.

From a regulatory standpoint, CAS 1600436-12-1 is not currently listed on major controlled substance inventories or chemical weapons conventions. However, researchers should always verify the latest regulations in their jurisdiction before ordering or working with this material. The compound's status as a research chemical means it's primarily used in laboratory settings by qualified professionals.

The future research potential of N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine appears promising, particularly in the context of fragment-based drug discovery. Its moderate size and presence of multiple hydrogen bond acceptors and donors make it suitable for screening against biological targets. Some research groups are investigating its potential as a pharmacophore in designing inhibitors for various enzymes, including those involved in inflammatory pathways and cellular signaling.

Environmental considerations for 1600436-12-1 follow standard protocols for organic compound disposal. While specific ecotoxicological data may be limited, prudent laboratory practice suggests minimizing environmental release. Most institutions recommend disposal through licensed chemical waste management services, particularly for larger quantities. The compound's biodegradability and environmental persistence characteristics would be important areas for future study.

For researchers interested in working with N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine, several key suppliers provide the compound with accompanying analytical data. When sourcing this material, it's advisable to request certificates of analysis that include HPLC purity, NMR characterization, and mass spec confirmation. Some suppliers also offer custom synthesis services for derivatives or isotopically labeled versions of the compound, which can be valuable for mechanistic studies.

The intellectual property landscape surrounding CAS 1600436-12-1 appears relatively open, with no broad patents currently claiming the compound itself. However, researchers should conduct thorough patent searches when considering specific applications, as certain derivatives or formulations may be protected. The compound's structural features make it a potential candidate for patentable innovations in various therapeutic and material science applications.

In conclusion, N-(1H-imidazol-2-yl)methyl-5-methylpyridin-3-amine (CAS No. 1600436-12-1) represents an interesting and versatile chemical entity with growing importance in multiple research fields. Its unique combination of imidazole and methylpyridine functionalities offers numerous possibilities for molecular design and discovery. As research into heterocyclic compounds continues to expand, this molecule will likely find increasing applications in both life sciences and materials chemistry.

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